

Improving cell permeability of PROTAC FLT-3 degrader 4

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Compound of Interest

Compound Name: PROTAC FLT-3 degrader 4

Cat. No.: B15568429

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Technical Support Center: PROTAC FLT-3 Degrader 4

Welcome to the technical support center for **PROTAC FLT-3 degrader 4**. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimentation. The content focuses on assessing and troubleshooting the cell permeability and cellular activity of **PROTAC FLT-3 degrader 4**, a potent, orally active CRBN-based degrader of Fms-like tyrosine kinase 3 (FLT3).

Frequently Asked Questions (FAQs)

Q1: What is **PROTAC FLT-3 degrader 4** and what is its primary mechanism of action?

A1: **PROTAC FLT-3 degrader 4**, also known as compound A20, is a heterobifunctional proteolysis-targeting chimera.[1][2] It is designed to specifically induce the degradation of the FLT3 receptor tyrosine kinase, particularly the internal tandem duplication (ITD) mutant form, which is a key driver in many cases of acute myeloid leukemia (AML).[3][4] The molecule works by simultaneously binding to the FLT3 protein and an E3 ubiquitin ligase (specifically Cereblon, or CRBN), forming a ternary complex.[1] This proximity induces the ubiquitination of FLT3, marking it for degradation by the proteasome.[5] This degradation-based mechanism differs from traditional inhibitors, offering a catalytic mode of action to eliminate the target protein.[6]

Troubleshooting & Optimization





Q2: My in vitro experiments show lower-than-expected degradation of FLT3. Could this be a cell permeability issue?

A2: While **PROTAC FLT-3 degrader 4** has been reported as orally active, suggesting good cell permeability, suboptimal results in a specific experimental setup can arise from several factors, including permeability.[1][2] Consider the following troubleshooting steps:

- Verify Compound Integrity: Ensure the compound has not degraded during storage or handling. Use fresh stock solutions.
- Confirm Cell Line Characteristics: Check the expression levels of the recruited E3 ligase (CRBN) in your cell line.[7] Low CRBN expression will limit degradation efficiency regardless of PROTAC uptake.
- Assess Permeability Experimentally: If other factors are ruled out, direct measurement of permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion or the Caco-2 assay for a more comprehensive view is recommended.
 [8]
- Optimize Concentration and Time: High concentrations of PROTACs can sometimes lead to the "hook effect," where unproductive binary complexes reduce the formation of the necessary ternary complex, thus decreasing degradation.[9] Perform a detailed doseresponse and time-course experiment to find the optimal conditions.[7]

Q3: What are the key physicochemical properties of PROTACs that influence cell permeability?

A3: PROTACs often fall into chemical space "beyond the Rule of Five," meaning they have high molecular weights, a large number of hydrogen bond donors (HBDs) and acceptors (HBAs), and a high polar surface area (TPSA).[10][11] These characteristics generally correlate with poor passive membrane permeability.[12] Strategies to improve permeability often focus on masking these properties, for instance, by promoting conformations that form intramolecular hydrogen bonds, which reduces the exposed polar surface area and makes the molecule more compact.[13]

Q4: How can I experimentally measure the cell permeability of **PROTAC FLT-3 degrader 4**?

A4: There are two primary in vitro assays used to quantify cell permeability:



- Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane.[8]
 [14] It models passive, transcellular permeability and is useful for early-stage screening.[12]
- Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[15][16] It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and the influence of efflux transporters like P-glycoprotein (P-gp).[15][17] An efflux ratio can be calculated by measuring transport in both directions across the cell monolayer.[16]

Detailed protocols for both assays are provided in the "Experimental Protocols" section below.

Q5: What molecular strategies can be used to improve the permeability of a PROTAC if needed?

A5: If modifications are necessary to improve permeability for a specific application, several strategies have proven effective:

- Linker Optimization: The linker connecting the target binder and the E3 ligase ligand is a
 critical determinant of permeability. Using shorter, more rigid, or more lipophilic linkers (e.g.,
 replacing PEG linkers with alkyl or phenyl groups) can improve permeability by reducing
 molecular weight and polar surface area.[10][13][18]
- Amide-to-Ester Substitution: Replacing amide bonds within the PROTAC structure with ester bonds can reduce the hydrogen bond donor count, which has been shown to enhance cell permeability and bioactivity.[6]
- Promote Intramolecular Hydrogen Bonding: Designing the PROTAC to adopt a folded conformation where intramolecular hydrogen bonds shield polar groups can dramatically improve cell permeability.[13]
- Prodrug Approach: A lipophilic group can be added to the PROTAC, which is later cleaved inside the cell to release the active molecule. This can increase the overall bioavailability.[13]

Quantitative Data Summary



The following tables summarize key quantitative data for **PROTAC FLT-3 degrader 4** (A20) and provide general reference values for interpreting permeability assays.

Table 1: Cellular Activity of **PROTAC FLT-3 Degrader 4** (A20)[1]

Cell Line	Target	IC₅₀ (Antiproliferati on)	DC₅₀ (Degradation)	D _{max} (Degradation)
MV4-11	FLT3-ITD	39.9 nM	7.4 nM	>95%

| MOLM-13 | FLT3-ITD | 169.9 nM | 20.1 nM | >95% |

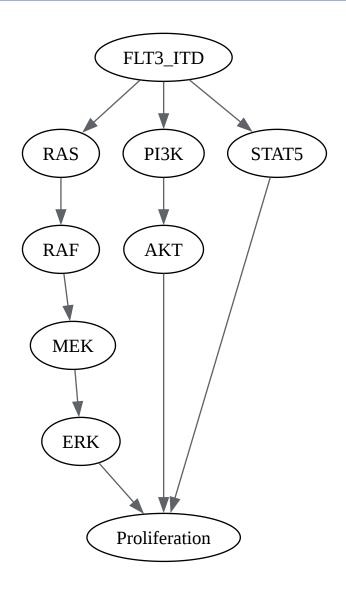
Table 2: General Permeability Classification for In Vitro Assays[8][16]

Assay Type	Apparent Permeability (P _{app}) x 10 ⁻⁶ cm/s	Predicted In Vivo Absorption
PAMPA / Caco-2	<1	Low
PAMPA / Caco-2	1 - 10	Medium

| PAMPA / Caco-2 | > 10 | High |

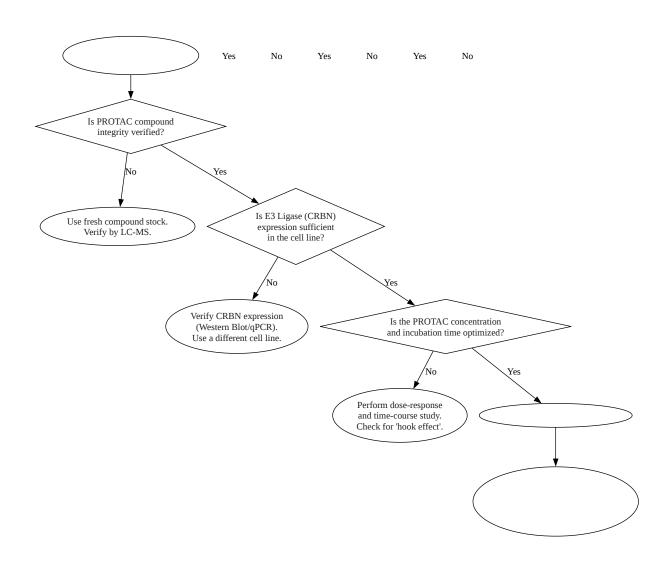
Visualized Pathways and Workflows





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Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines the procedure for assessing the passive permeability of **PROTAC FLT-3** degrader 4.

Materials:

- PAMPA plate system (96-well Donor and Acceptor plates)
- Lecithin in dodecane solution (e.g., 1-4% w/v)[19][20]
- Phosphate-buffered saline (PBS), pH 7.4
- PROTAC FLT-3 degrader 4 stock solution (e.g., 10 mM in DMSO)
- UV/Vis spectrophotometer or LC-MS/MS system

Procedure:

- Prepare Lipid Membrane: Carefully pipette 5 μL of the lecithin/dodecane solution into each well of the Donor plate, ensuring the microporous filter is fully coated. Avoid touching the membrane with the pipette tip.[19]
- Prepare Acceptor Plate: Fill each well of the Acceptor plate with 300 μL of PBS (pH 7.4).
- Prepare Donor Solution: Prepare the PROTAC donor solution by diluting the stock solution in PBS to a final concentration (e.g., 100-500 μM). The final DMSO concentration should be kept low (<1%).
- Start Assay: Add 200 μL of the donor solution to each well of the lipid-coated Donor plate.
- Assemble and Incubate: Carefully place the Donor plate onto the Acceptor plate. Incubate
 the assembled plate at room temperature for 5 to 18 hours in a sealed container with a wet
 paper towel to minimize evaporation.[19][20]



- Sample Analysis: After incubation, separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (UV/Vis absorbance or LC-MS/MS).
- Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the following formula:

 P_{app} (cm/s) = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (V_D * V_A) / ((V_D + V_A) * Area * Time)

Where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a method for assessing permeability, including active transport and efflux, using a Caco-2 cell monolayer.[21][22]

Materials:

- Caco-2 cells
- Transwell™ plate system (e.g., 24-well)
- Cell culture medium (e.g., DMEM with FBS, NEAA)
- Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
- PROTAC FLT-3 degrader 4 stock solution
- Transepithelial Electrical Resistance (TEER) meter
- Lucifer yellow (monolayer integrity marker)
- LC-MS/MS system

Procedure:



- Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.[17]
- Verify Monolayer Integrity: Before the experiment, measure the TEER of each well. Values should be ≥200 Ω*cm².[21] Additionally, perform a Lucifer yellow rejection test to confirm low paracellular leakage.[17]
- Prepare for Transport Study: Wash the cell monolayers with pre-warmed (37°C) transport buffer. Equilibrate the cells in the buffer for 20-30 minutes at 37°C.
- Apical to Basolateral (A → B) Transport:
 - \circ To assess absorption, add the PROTAC solution (at a defined concentration, e.g., 10 μ M in transport buffer) to the apical (donor) compartment.
 - Add fresh transport buffer to the basolateral (receiver) compartment.
- Basolateral to Apical (B → A) Transport:
 - To assess efflux, add the PROTAC solution to the basolateral (donor) compartment.
 - Add fresh transport buffer to the apical (receiver) compartment.
- Incubation and Sampling: Incubate the plate at 37°C, typically with gentle shaking. Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh buffer.
- Sample Analysis: Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
- Calculate Permeability and Efflux Ratio:
 - Calculate the P_{app} value for both A → B and B → A directions based on the rate of compound appearance in the receiver chamber.
 - The Efflux Ratio (ER) is calculated as: ER = P_{app}(B → A) / P_{app}(A → B). An ER greater than
 2 suggests the compound is a substrate for active efflux transporters.[16][17]



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